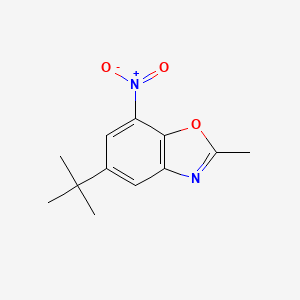
5-Tert-butyl-2-methyl-7-nitrobenzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with suitable aldehydes or ketones in the presence of catalysts. For instance, the use of nanocatalysts, metal catalysts, or ionic liquid catalysts can facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalysts and solvents is crucial to ensure high efficiency and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(tert-Butyl)-2-methyl-7-aminobenzo[d]oxazole .
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butyl)-2-methylbenzo[d]oxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Methyl-7-nitrobenzo[d]oxazole: Lacks the tert-butyl group, which can affect its solubility and interaction with biological targets.
Uniqueness
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-tert-butyl-2-methyl-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C12H14N2O3/c1-7-13-9-5-8(12(2,3)4)6-10(14(15)16)11(9)17-7/h5-6H,1-4H3 |
Clave InChI |
KDTHQTLDXYMQBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C(=CC(=C2)C(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


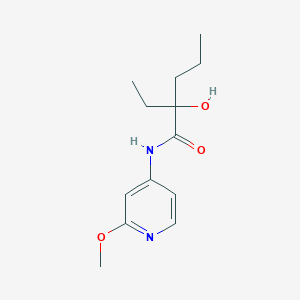

![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)

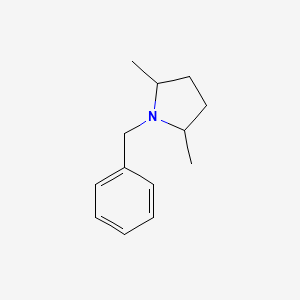
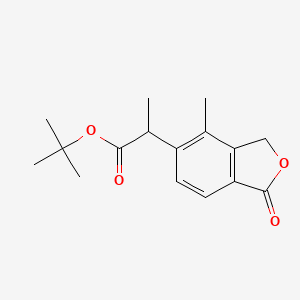

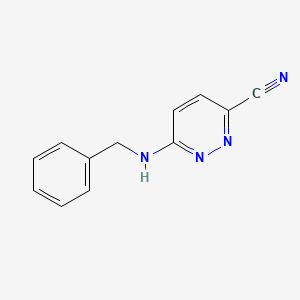
![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)


